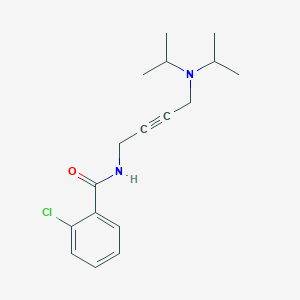
2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is known to possess unique properties that make it a promising candidate for various scientific research applications.
科学的研究の応用
Neuroleptic Agent Potential
A study by Norman et al. (1996) explored substituted benzamides as potential atypical antipsychotic agents, demonstrating that these compounds could be effective in inhibiting apomorphine-induced responses in mice, suggesting their potential use as neuroleptic agents (Norman, Rigdon, Hall, & Navas, 1996).
Antipsychotic Agent Synthesis
In another study by the same team, heterocyclic analogues of a related compound (1192U90) were synthesized and evaluated as potential antipsychotic agents. These compounds showed significant in vivo activities, indicating their potential in antipsychotic drug development (Norman, Navas, Thompson, & Rigdon, 1996).
Organic Synthesis Applications
Fraser and Hubert (1974) reported on the reaction of diisopropyl formamide with lithium diisopropylamide, which could be relevant to the synthesis of compounds like 2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, as it discusses the formation of carbonyl anions, important intermediates in organic synthesis (Fraser & Hubert, 1974).
Novel Cationic Diblock Copolymers
Research by Bütün, Armes, and Billingham (2001) focused on the quaternization of diisopropylaminoethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This research could provide insights into the broader chemical applications of diisopropylamino groups in polymer science (Bütün, Armes, & Billingham, 2001).
Synthesis of Benzoylamino-N-phenyl-benzamide Derivatives
A study by Ighilahriz-Boubchir et al. (2017) focused on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives, showcasing the versatility of benzamide derivatives in chemical synthesis and their potential biological activity (Ighilahriz-Boubchir et al., 2017).
Biological Activity of Chloro-Benzamides
Imramovský et al. (2011) investigated the spectrum of biological activity of chloro-benzamides, providing insights into the potential pharmacological applications of these compounds (Imramovský, Pesko, Kráľová, Vejsová, Stolaříková, Vinšová, & Jampílek, 2011).
Fluorophore Synthesis and Antifungal Activity
Research by Frade et al. (2007) on the synthesis of benzo[a]phenoxazine based fluorophores and their evaluation as antifungal agents highlights the potential of benzamide derivatives in the development of novel fluorophores with biological applications (Frade, Sousa, Moura, & Gonçalves, 2007).
作用機序
Target of Action
The primary targets of the compound “2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” are currently unknown. This compound is structurally similar to other benzamide derivatives, which are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Benzamides typically act by binding to their target proteins and modulating their activity . The presence of the diisopropylamino group and the 2-chloro substituent may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Benzamides are often involved in modulating enzymatic activity, which can have downstream effects on various biochemical pathways .
Pharmacokinetics
The presence of the amide group could also influence its metabolism and excretion .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s stability could be affected by extreme pH or temperature conditions. Additionally, the presence of other molecules could influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy .
特性
IUPAC Name |
2-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYZLNWOBRLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)
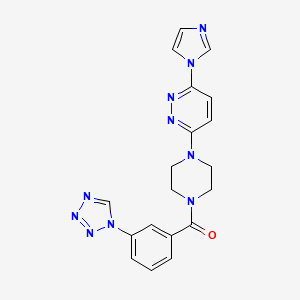
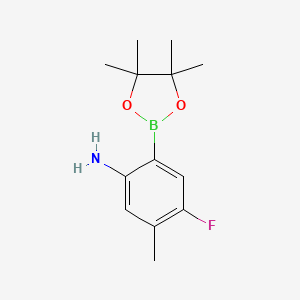
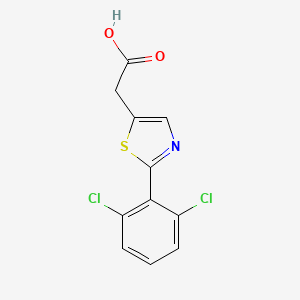
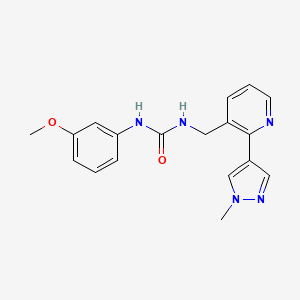
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)
![1,4-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2988237.png)
![1-Benzyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2988239.png)
